2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that oxazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that oxazole derivatives, which include this compound, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Cellular Effects
Oxazole derivatives are known to have a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 1,2-oxazole-3-carbonyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminophenylacetic acid and the carbonyl group of 1,2-oxazole-3-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid: A similar compound with a methyl group on the oxazole ring.
2-[4-(1,2-Oxazole-4-amido)phenyl]acetic acid: A compound with the amide group attached to a different position on the oxazole ring.
Uniqueness
2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amide group on the oxazole ring can affect the compound’s ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(1,2-oxazole-3-carbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)7-8-1-3-9(4-2-8)13-12(17)10-5-6-18-14-10/h1-6H,7H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHHOUOJXFLMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.